DL-Tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Selective Labelling of Tryptophan in Proteins

Cell Culture Applications

Specific Scientific Field: Cell Biology and Biotechnology

Summary of the Application: It has been used in the culture of various organisms, including yeast and certain species of Psilocybe .

Methods of Application: DL-Tryptophan is added to the culture medium as a nutrient source. The specific concentration used can vary depending on the organism being cultured .

Results or Outcomes: DL-Tryptophan has been found to be suitable for use in cell culture applications, supporting the growth and proliferation of various organisms .

Antimicrobial and Immunoregulatory Functions

Specific Scientific Field: Immunology and Microbiology

Summary of the Application: DL-Tryptophan has been explored in in vitro studies to evaluate its antimicrobial and immunoregulatory functions on indoleamine 2,3-dioxygenase .

Methods of Application: In vitro studies are conducted to evaluate the effects of DL-Tryptophan on indoleamine 2,3-dioxygenase. The specific experimental procedures can vary depending on the study .

Results or Outcomes: The results of these studies have shown that DL-Tryptophan can have antimicrobial and immunoregulatory effects .

Synthesis of Psychotropic Compounds

Specific Scientific Field: Pharmacology and Biotechnology

Summary of the Application: DL-Tryptophan has been used as a medium supplement in the synthesis of psychotropic compounds in certain species of Psilocybe .

Methods of Application: DL-Tryptophan is added to the culture medium of Psilocybe atrobrunnea and Psilocybe serbica, which then synthesize psychotropic compounds .

Results or Outcomes: The addition of DL-Tryptophan to the culture medium has been found to facilitate the synthesis of psychotropic compounds in these species .

Antidepressant, Anxiolytic, and Sleep Aid

Specific Scientific Field: Neuroscience and Pharmacology

Summary of the Application: DL-Tryptophan is a precursor of serotonin and melatonin, and it has been used as a dietary supplement for its potential antidepressant, anxiolytic, and sleep aid properties .

Methods of Application: DL-Tryptophan is administered orally as a dietary supplement .

Results or Outcomes: While individual results can vary, DL-Tryptophan has been found to have potential benefits as an antidepressant, anxiolytic, and sleep aid .

Feed Nutrition Enhancer

Specific Scientific Field: Animal Science and Nutrition

Summary of the Application: DL-Tryptophan can be used as a feed nutrition enhancer .

Methods of Application: DL-Tryptophan is added to animal feed to enhance its nutritional value .

Results or Outcomes: The addition of DL-Tryptophan to animal feed has been found to improve the nutritional value of the feed .

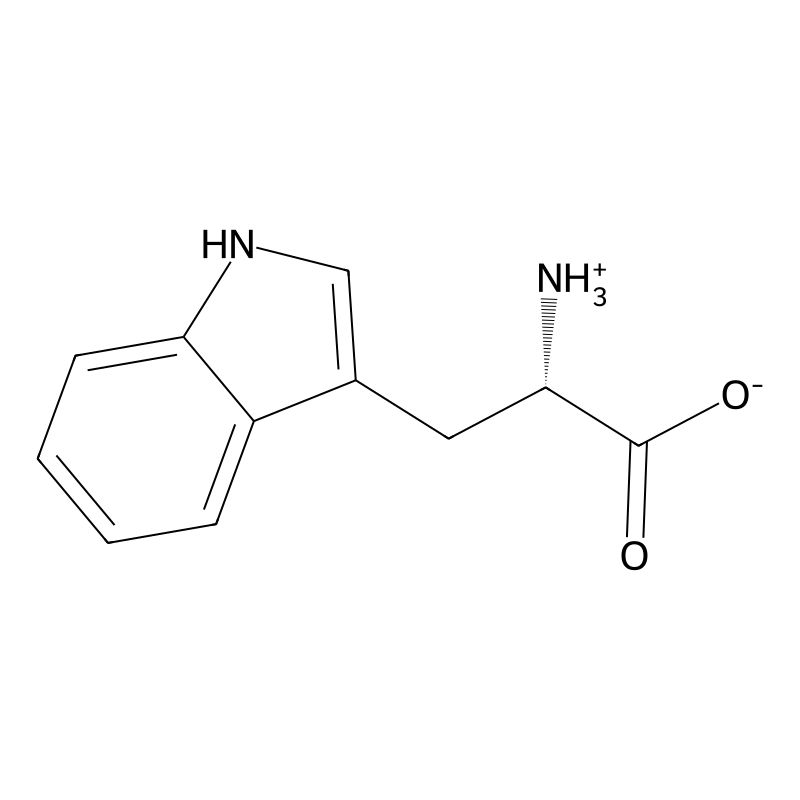

DL-Tryptophan is a racemic mixture of two enantiomers: D-tryptophan and L-tryptophan. It is an essential alpha-amino acid, crucial for protein synthesis in living organisms. The molecular formula of DL-tryptophan is C₁₁H₁₂N₂O₂, featuring an indole side chain that contributes to its unique properties. Tryptophan is a precursor to several important biomolecules, including serotonin, melatonin, and niacin (vitamin B3) .

Biologically, DL-tryptophan has significant roles due to its involvement in serotonin synthesis. Serotonin is a neurotransmitter that regulates mood, sleep, and appetite. Additionally, tryptophan is converted into melatonin in the pineal gland, which regulates circadian rhythms . The kynurenine pathway products are implicated in various physiological processes, including inflammation and neuroprotection .

DL-Tryptophan has diverse applications:

- Nutritional Supplements: It is commonly used as a dietary supplement for mood enhancement and sleep improvement.

- Pharmaceuticals: It serves as a precursor for pharmaceuticals targeting depression and anxiety disorders.

- Animal Feed: Utilized in animal nutrition to promote growth and health.

Research indicates that DL-tryptophan can interact with various biological systems:

- Neurotransmitter Systems: It affects serotonin levels, thereby influencing mood regulation and sleep patterns.

- Immune Response: The metabolites of tryptophan can modulate immune responses through pathways involving kynurenine .

- Drug Interactions: Studies suggest potential interactions with antidepressants and other psychotropic medications due to its role in serotonin synthesis.

DL-Tryptophan shares similarities with various compounds that also play roles in neurotransmission and metabolism. Here are some comparable compounds:

| Compound | Structure/Properties | Unique Features |

|---|---|---|

| L-Tryptophan | Natural enantiomer; precursor to serotonin | Directly involved in serotonin synthesis |

| D-Tryptophan | Synthetic enantiomer; less biologically active | Limited physiological roles compared to L-tryptophan |

| 5-Hydroxytryptophan | Intermediate in serotonin synthesis | Directly involved in mood regulation |

| Kynurenine | Metabolite of tryptophan; involved in immune response | Plays a role in neuroprotection |

DL-Tryptophan's uniqueness lies in its racemic nature, combining both enantiomers which may offer different biological effects compared to its individual counterparts. Its dual role as both a dietary supplement and a metabolic precursor distinguishes it from other amino acids.

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

Solid

Color/Form

White to slightly yellowish-white ... crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Slightly bitte

LogP

-1.05

Odor

Decomposition

Melting Point

293 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 8 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

/EXPTL USE/: Inhibition of Walker 256 intramuscular carcinoma in rats by admin of l-tryptophan.

(L)-Tryptophan decreases sleep latency and slightly increases sleeping time without altering qualitative characteristics of polygraphic patterns during sleep in normal subjects. In insomniac patients, it increases sleeping time and decreases both sleep latency and number of awakenings.

Beneficial effects were observed when L-tryptophan was administered to 2 patients with myoclonus. In each case suspension of methylcellulose and water containing 1 g of (L)-tryptophan/15 mL was prepared and administered orally at a level of 10 g daily in 5 divided doses.

For more Therapeutic Uses (Complete) data for (L)-Tryptophan (11 total), please visit the HSDB record page.

Pharmacology

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX02 - Tryptophan

Mechanism of Action

Findings indicate that enhanced rates of serotonin turnover produced by (L)-tryptophan and physical restraint are associated with inhibition of thyroid-stimulating hormone (TSH) and stimulation of prolactin release from anterior pituitary in rats.

L-Tryptophan, an indispensable amino acid, serves as a precursor for several small molecules of functional significance including the vitamin niacin, the neurotransmitter serotonin, the metabolite tryptamine, and the pineal hormone melatonin. Increases in tryptophan have been shown to increase synthesis of the neurotransmitters in brain, blood, and other body organs.

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome.

For more Mechanism of Action (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page.

Pictograms

Irritant

Other CAS

73-22-3

54-12-6

Absorption Distribution and Excretion

Absorption and Fate. Tryptophan is readily absorbed from the gastro-intestinal tract. Tryptophan is extensively bound to serum albumin. It is metabolized to serotonin and other metabolites, incl kynurenine derivatives, and excreted in the urine. Pyridoxine and ascorbic acid appear to be concerned in its metabolism.

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/

After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/

For more Absorption, Distribution and Excretion (Complete) data for (L)-Tryptophan (9 total), please visit the HSDB record page.

Metabolism Metabolites

In Hartnup disease ... tryptophane appear/s/ in urine due to defective renal and intestinal absorption of tryptophane ... It is an intermediary metabolite in the synthesis of serotonin (5-hydroxytryptamine) and 5-hydroxyindole acetic acid (HIAA).

Patients with bladder cancer excreted significantly more kynurenic acid, acetylkynurenine, kynurenine, and 3-hydroxykynurenine after ingesting a loading dose of L-tryptophan than did control subjects with no known disease.

Tryptophan is metabolized in the liver by tryptophan pyrrolase and tryptophan hydroxylase. Metabolites include hydroxytryptophan, which is then converted to serotonin, and kynurenine derivatives. Some tryptophan is converted to nicotinic acid and nicotinamide. Pyridoxine and ascorbic acid are cofactors in the decarboxylation and hydroxylation, respectively, of tryptophan; pyridoxine apparently prevents the accumulation of the kynurenine metabolites.

Yields indole-3-pyruvic acid in man ... and in rats; yields tryptamine in guinea pigs. /From table/

For more Metabolism/Metabolites (Complete) data for (L)-Tryptophan (21 total), please visit the HSDB record page.

Associated Chemicals

Tryptophan (DL); 54-12-6

Wikipedia

�-Carbon_nitride

Drug Warnings

Tryptophan-containing products have been associated with the eosinophilia-myalgia syndrome. Other adverse effects that have been reported include nausea, headache, lightheadedness, and drowsiness.

An increased incidence of bladder tumours has been reported in mice given l-tryptophan orally as well as in cholesterol pellets embedded in the bladder lumen. However, there was no increase in tumour incidence when only high-dose, oral tryptophan was given.

Tryptophan has been associated with eosinophilia-myalgia syndrome; caution is advised in patients receiving the drug who develop some, but not all, of the symptoms of this syndrome. It should not be used in those with a history of eosinophilia-myalgia syndrome associated with tryptophan treatment.

For more Drug Warnings (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Synthesis starting with beta-indolylaldehyde and hippuric acid; ... from hydantoin; alternate route starting with 3-indoleacetonitrile.

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 988.15; Procedure: ion exchange chromatographic method; Analyte: tryptophan; Matrix: foods and food & feed ingredients; Detection Limit: not provided.

TECHNIQUE OF DOUBLE-BEAM FLUORESCENCE SPECTROPHOTOMETRY FOR DETERMINATION OF TRYPTOPHAN IN PROTEINS.

Determination of tryptophan in foods by isocratic reversed-phase HPLC.

Clinical Laboratory Methods

An HPLC method for the determination of tryptophan and its metabolites in maternal and umbilical cord plasma is described. Chromatography was carried out on a column packed with 10 um IRICA RP-18 using as mobile phase a mixture of 0.1 M NaOAc, 0.1 M citric acid, 0.03 mM Na2EDTA, and 5-30% acetonitrile or 10-37% MeOH. Recovery range was99.0-100.7% for tryptophan and its metabolites. Interassay relative standard deviation was in the range of 1.5-5.7% for tryptophan and its metabolites. Detection limits were <150 pg/ml for 5-HTP, 177.5 pg/ml for 5-HT): 190 pg/ml for 5-HIAA, 437 pg/ml for tryptophan. The detection limits for 5-HT and 5-HIAA were sufficient for clinical determination of pregnancy. The method was applied to the determination of tryptophan and metabolites in maternal vein plasma and in umbilical artery and vein plasma.

A capillary electrophoresis method for separation and detection with time-of-flight mass spectrometry is described for tryptophan metabolites in the kynurenic pathway...

A liquid chromatographic-tandem mass spectrometric method measures 3-hydroxykynurenine and 3-hydroxyanthranilic acid in addition to tryptophan and kynurenine both intra- and extracellularly. After reversed phase HPLC separation, the compounds were detected in the MS positive multiple reaction monitoring mode...

Storage Conditions

Interactions

Although tryptophan has been given to patients receiving MAOIs in the belief that clinical efficacy may be improved, it should be noted that the adverse effects may also be potentiated.

Use of tryptophan with drugs that inhibit the reuptake of serotonin may exacerbate the adverse effects of the latter and precipitate the serotonin syndrome.

There have been occasional reports of sexual disinhibition in patients taking tryptophan with phenothiazines or benzodiazepines.

For more Interactions (Complete) data for (L)-Tryptophan (16 total), please visit the HSDB record page.